

# A Preclinical Head-to-Head: TNO155 versus First-Generation SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Shp2-IN-34 |           |
| Cat. No.:            | B15580766  | Get Quote |

A Comparative Guide for Researchers in Oncology and Drug Development

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling. Acting downstream of receptor tyrosine kinases (RTKs), SHP2 is a key positive regulator of the RAS-MAPK pathway, making it a compelling target for cancer therapy.[1][2][3] The development of allosteric inhibitors that lock SHP2 in an inactive conformation has marked a significant advancement in targeting this previously "undruggable" phosphatase.

This guide provides a comparative analysis of the preclinical data for TNO155, a second-generation, potent, and selective allosteric SHP2 inhibitor currently in clinical development, against the first-generation inhibitor SHP099. Due to the limited publicly available preclinical data for **Shp2-IN-34**, a direct comparison is not feasible. Instead, this guide will leverage the extensive data on SHP099 as a benchmark to highlight the advancements embodied by TNO155.

# Biochemical and Cellular Potency: A Leap in Inhibition

TNO155 demonstrates a significant improvement in potency and cellular activity compared to its predecessor, SHP099. This enhanced activity is crucial for achieving therapeutic efficacy at lower, more tolerable doses.



| Compound | Target               | Biochemica<br>I IC50                                            | Cellular<br>IC50 (pERK<br>Inhibition)                                           | Cell Line(s)                                            | Reference(s |
|----------|----------------------|-----------------------------------------------------------------|---------------------------------------------------------------------------------|---------------------------------------------------------|-------------|
| TNO155   | SHP2<br>(Allosteric) | Not explicitly stated, but described as more potent than SHP099 | IC50 values <<br>1.5 µmol/L in<br>sensitive cell<br>lines                       | NCI-H3255,<br>HCC827,<br>PC9 (EGFR-<br>mutant<br>NSCLC) | [2]         |
| SHP099   | SHP2<br>(Allosteric) | 70 nM                                                           | IC50s of 0.32<br>and 1.73 μM<br>in MV4-11<br>and TF-1<br>cells,<br>respectively | MV4-11, TF-1                                            | [4]         |

### In Vivo Efficacy: From Tumor Stasis to Regression

Preclinical xenograft models are critical for evaluating the anti-tumor activity of drug candidates. While SHP099 demonstrated tumor growth inhibition, TNO155 has shown the potential for more profound and sustained responses, particularly when used in combination therapies.



| Compound | Model                               | Dosing         | Efficacy                                                                           | Reference(s) |
|----------|-------------------------------------|----------------|------------------------------------------------------------------------------------|--------------|
| TNO155   | Murine ALK-<br>mutant<br>xenografts | Not specified  | Reduced or delayed tumor growth, prolonged survival in combination with lorlatinib | [1]          |
| TNO155   | KRAS G12C<br>NSCLC PDX<br>model     | Not specified  | Synergistic tumor<br>shrinkage in<br>combination with<br>a KRAS G12C<br>inhibitor  | [5]          |
| SHP099   | RKO xenograft<br>model              | Not specified  | Suppressed<br>tumor growth in<br>combination with<br>BRAF and MEK<br>inhibitors    | [6]          |
| SHP099   | MM murine<br>xenograft models       | 75 mg/kg daily | Reduced tumor<br>size, growth, and<br>weight                                       | [4]          |

## **Signaling Pathways and Experimental Workflows**

To understand the mechanism of action and the preclinical evaluation process for SHP2 inhibitors, the following diagrams illustrate the SHP2 signaling pathway and a typical experimental workflow.



Cell Membrane Receptor Tyrosine Kinase (RTK) recruits GRB2 recruits & activates binds Cytoplasm SHP2 SOS1 activates (GDP -> GTP) promotes activation RAS RAF MEK **ERK** promotes Cell Proliferation, Survival, Differentiation

SHP2 Signaling Pathway



#### Preclinical Evaluation of SHP2 Inhibitors



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting SHP2 phosphatase in breast cancer overcomes RTK-mediated resistance to PI3K inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Preclinical Head-to-Head: TNO155 versus First-Generation SHP2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580766#shp2-in-34-versus-tno155-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com